molecular formula C24H17FO5 B5726262 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

Cat. No. B5726262
M. Wt: 404.4 g/mol
InChI Key: XUFBTMSEJRBFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, also known as FMeO-ASA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. Additionally, 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one also increases the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. In addition, 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further studies are needed to investigate the efficacy and safety of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one in animal models of these diseases. Another area of interest is the development of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one analogs with improved solubility and bioavailability. These analogs could potentially have enhanced therapeutic properties and be more suitable for clinical use. Additionally, the mechanism of action of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one on HDACs is not fully understood, and further studies are needed to elucidate this mechanism.

Synthesis Methods

The synthesis of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves the reaction of 7-hydroxy-4-phenylcoumarin with 3-fluoro-4-methoxybenzoyl chloride in the presence of a base, such as triethylamine. The reaction takes place in an organic solvent, such as dichloromethane, and is typically carried out under reflux conditions. The resulting product is purified by column chromatography to obtain 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one in high yield and purity.

Scientific Research Applications

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects in vitro and in vivo. 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to inhibit the formation of amyloid-beta and alpha-synuclein aggregates.

properties

IUPAC Name

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FO5/c1-28-22-10-7-16(11-20(22)25)21(26)14-29-17-8-9-18-19(15-5-3-2-4-6-15)13-24(27)30-23(18)12-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFBTMSEJRBFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.